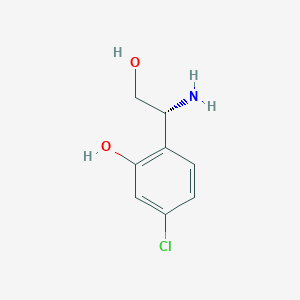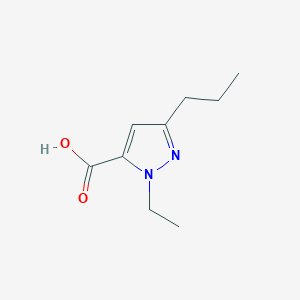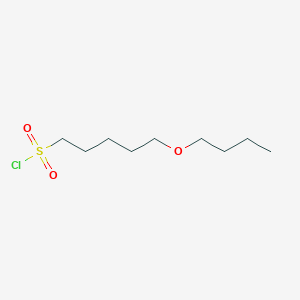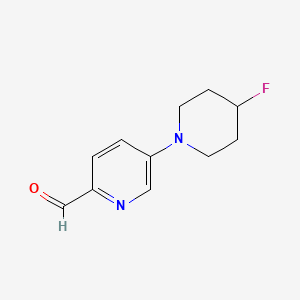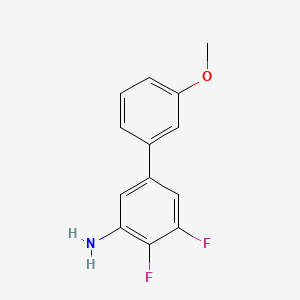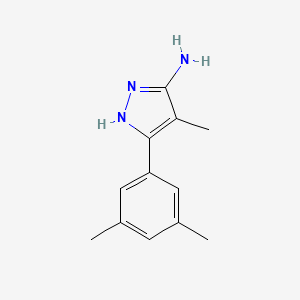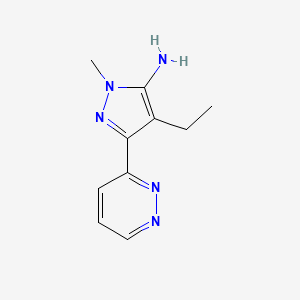
4-ethyl-1-methyl-3-(pyridazin-3-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-1-methyl-3-(pyridazin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both pyrazole and pyridazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1-methyl-3-(pyridazin-3-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the pyridazine ring: The pyridazine ring can be introduced through a cyclization reaction involving a suitable precursor such as a dihydropyridazine derivative.
Functional group modifications: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-ethyl-1-methyl-3-(pyridazin-3-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides for alkylation reactions, halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
4-ethyl-1-methyl-3-(pyridazin-3-yl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Materials Science: The compound can be used in the design of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-ethyl-1-methyl-3-(pyridazin-3-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
4-ethyl-1-methyl-3-(pyridazin-3-yl)-1H-pyrazole: Lacks the amine group.
4-ethyl-1-methyl-3-(pyridazin-3-yl)-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
4-ethyl-1-methyl-3-(pyridazin-3-yl)-1H-pyrazol-5-amine is unique due to the presence of both the pyrazole and pyridazine rings, as well as the specific functional groups (ethyl, methyl, and amine)
Propiedades
Fórmula molecular |
C10H13N5 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-ethyl-2-methyl-5-pyridazin-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N5/c1-3-7-9(14-15(2)10(7)11)8-5-4-6-12-13-8/h4-6H,3,11H2,1-2H3 |
Clave InChI |
UDVSEHIXUFOWFE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(N=C1C2=NN=CC=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


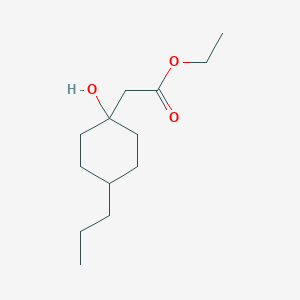
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
